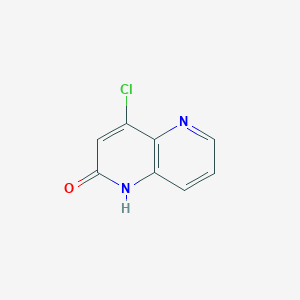![molecular formula C11H13ClN2OS B2682031 N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide CAS No. 380207-91-0](/img/structure/B2682031.png)
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, and can inhibit the growth of bacteria and fungi. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its effects are well-documented. However, there are also limitations to the use of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide. One area of research could focus on the development of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide derivatives with improved potency and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide and to elucidate its effects on different cell types. Finally, future research could explore the potential therapeutic applications of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-methylpropanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide by the addition of hydrochloric acid. The yield of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide can be improved by using a solvent such as dichloromethane or chloroform.
Scientific Research Applications
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYLIJMHBPXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

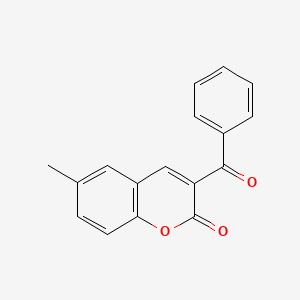
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
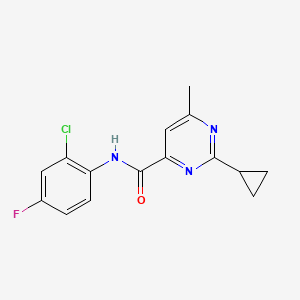
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
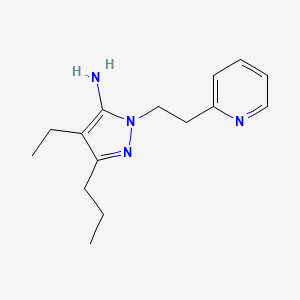
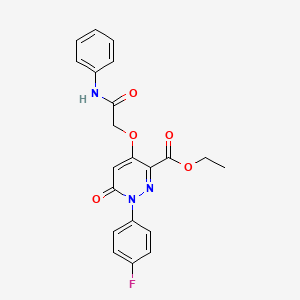
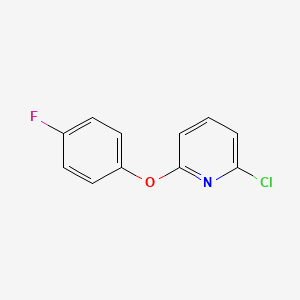
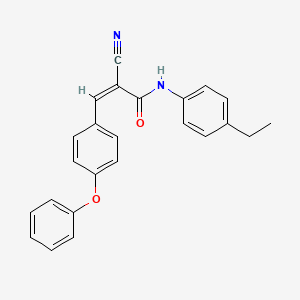
![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)
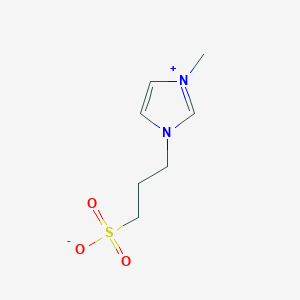
![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)
